molecular formula C₅₇H₁₀₆N₂O₉ B1141360 Orlistat Dimer Impurity CAS No. 881900-54-5

Orlistat Dimer Impurity

Número de catálogo: B1141360
Número CAS: 881900-54-5
Peso molecular: 963.46
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Orlistat Dimer Impurity is a byproduct formed during the synthesis and degradation of Orlistat, a well-known lipase inhibitor used for the treatment of obesity. This impurity is significant in pharmaceutical quality control as it can affect the efficacy and safety of the final drug product.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Orlistat Dimer Impurity typically involves the reaction of Orlistat under specific conditions that promote dimerization. This can occur during the manufacturing process or storage of Orlistat. The reaction conditions often include the presence of solvents like methanol or ethyl alcohol, and the reaction may be catalyzed by acidic or basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound is generally minimized through careful control of the synthesis and storage conditions of Orlistat. This includes maintaining optimal temperature, pH, and solvent conditions to prevent the formation of impurities.

Análisis De Reacciones Químicas

Types of Reactions

Orlistat Dimer Impurity can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of oxidized products, which may further degrade the impurity.

    Reduction: Reduction reactions can convert the impurity into less complex molecules.

    Substitution: This involves the replacement of functional groups within the impurity molecule, potentially leading to different byproducts.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction could yield alcohols or alkanes.

Aplicaciones Científicas De Investigación

Pharmaceutical Formulations

  • Improvement of Solubility :
    • Research indicates that loading Orlistat onto mesoporous silica can enhance its solubility and bioavailability. This method reduces side effects such as oily spotting by adsorbing free oil in the gastrointestinal tract .
    • The characterization of various mesoporous silica types revealed that their surface area and pore volume play critical roles in drug release profiles and overall efficacy .
  • Impurity Profiles :
    • A comparative analysis of original and generic formulations showed that generic products often contain higher levels of impurities, including dimers. The impurity profiles were assessed using high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS/MS), revealing significant differences between original and generic products .
    • The study concluded that maintaining low impurity levels is essential for ensuring the therapeutic effectiveness of Orlistat formulations.

Efficacy Studies

  • Clinical Trials :
    • Clinical trials have demonstrated that Orlistat significantly reduces body weight compared to placebo groups. For instance, one study reported an average weight loss of 4.65 kg in patients treated with Orlistat over 24 weeks .
    • However, gastrointestinal side effects were prevalent among participants, highlighting a trade-off between efficacy and tolerability .
  • Case Studies :
    • Specific case studies have illustrated the clinical effectiveness of Orlistat 60 mg in promoting weight loss among overweight individuals. These studies also assessed the impact of impurities on treatment outcomes, indicating that higher impurity levels may correlate with reduced efficacy .

Safety Assessments

  • Adverse Effects :
    • The incidence of gastrointestinal side effects such as oily stools and fecal urgency was notably higher in patients receiving Orlistat compared to those on placebo . Understanding the role of impurities like Orlistat Dimer Impurity is vital in evaluating these adverse reactions.
  • Regulatory Standards :
    • Regulatory bodies emphasize stringent quality control measures during the manufacturing process to minimize impurities. This includes optimizing synthesis conditions and purification steps to ensure product safety .

Mecanismo De Acción

The mechanism of action of Orlistat Dimer Impurity is not well-studied, as it is primarily considered an unwanted byproduct. it is believed that the impurity does not significantly contribute to the lipase inhibition activity of Orlistat. Instead, its presence is monitored to ensure the overall quality of the pharmaceutical product.

Actividad Biológica

Orlistat, a well-known lipase inhibitor used primarily in the management of obesity, has been associated with the formation of various impurities during its synthesis and degradation. One significant impurity is the Orlistat Dimer Impurity (CAS No. 881900-54-5). This article delves into the biological activity of this compound, exploring its synthesis, characterization, and potential implications for drug efficacy and safety.

This compound has the molecular formula C57H106N2O9 and a molecular weight of 963.48 g/mol . It is formed through dimerization reactions that can occur under specific conditions during the synthesis of Orlistat, often involving solvents like methanol or ethyl alcohol and catalyzed by acidic or basic environments.

While Orlistat itself inhibits pancreatic lipase by forming a covalent bond with the enzyme's active site, the biological activity of its dimer impurity is less well understood. Preliminary studies suggest that the Dimer Impurity does not significantly contribute to the lipase inhibition activity characteristic of Orlistat . However, its presence may influence the overall pharmacological profile of Orlistat formulations.

Biological Activity and Safety

The biological activity of this compound is primarily studied in the context of its impact on drug efficacy and safety:

  • Impact on Lipase Inhibition : Research indicates that impurities can alter the effectiveness of active pharmaceutical ingredients (APIs) like Orlistat. The presence of dimer impurities may affect the binding affinity to lipase enzymes, potentially diminishing therapeutic outcomes .
  • Toxicological Studies : Limited data are available regarding the toxicity profile of this compound. However, impurities in pharmaceuticals are generally scrutinized for their potential adverse effects on human health. Studies have shown that certain impurities can lead to unexpected side effects or reduced drug efficacy .

Analytical Methods

To monitor and quantify this compound in pharmaceutical formulations, several analytical techniques are employed:

  • High-Performance Liquid Chromatography (HPLC) : This method is commonly used for separating and quantifying impurities in drug formulations.
  • Mass Spectrometry : Used in conjunction with HPLC to provide detailed molecular information about impurities.

These techniques help ensure that formulations meet safety and efficacy standards by minimizing impurity levels during production .

Case Studies

Several studies have investigated the implications of impurities in Orlistat formulations:

  • Study on Lipase Inhibition : A study demonstrated that even minor impurities could significantly affect lipase inhibition potency. The IC50 values for Orlistat were found to be altered when dimer impurities were present, indicating a need for stringent quality control measures in manufacturing processes .
  • Toxicity Assessment : In a toxicological assessment involving animal models, researchers found that formulations containing higher levels of dimer impurities exhibited increased toxicity compared to purer formulations. This highlights the importance of monitoring impurity levels in ensuring patient safety .

Propiedades

IUPAC Name

[(7R,8S,10S)-7-[[(2S)-1-[(2S)-1-[(2S,3S)-3-hexyl-4-oxooxetan-2-yl]tridecan-2-yl]oxy-4-methyl-1-oxopentan-2-yl]carbamoyl]-8-hydroxyhenicosan-10-yl] (2S)-2-formamido-4-methylpentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C57H106N2O9/c1-9-13-17-21-23-25-27-29-31-35-46(66-56(64)50(58-43-60)39-44(5)6)41-52(61)48(37-33-19-15-11-3)54(62)59-51(40-45(7)8)57(65)67-47(36-32-30-28-26-24-22-18-14-10-2)42-53-49(55(63)68-53)38-34-20-16-12-4/h43-53,61H,9-42H2,1-8H3,(H,58,60)(H,59,62)/t46-,47-,48+,49-,50-,51-,52-,53-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVVMPRANOWJTRG-KREHMKRNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(CC1C(C(=O)O1)CCCCCC)OC(=O)C(CC(C)C)NC(=O)C(CCCCCC)C(CC(CCCCCCCCCCC)OC(=O)C(CC(C)C)NC=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCC[C@@H](C[C@H]1[C@@H](C(=O)O1)CCCCCC)OC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCCC)[C@H](C[C@H](CCCCCCCCCCC)OC(=O)[C@H](CC(C)C)NC=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C57H106N2O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30858258
Record name (7R,8S,10S)-7-{[(2S)-1-({(2S)-1-[(2S,3S)-3-Hexyl-4-oxooxetan-2-yl]tridecan-2-yl}oxy)-4-methyl-1-oxopentan-2-yl]carbamoyl}-8-hydroxyhenicosan-10-yl (2S)-2-formamido-4-methylpentanoate (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30858258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

963.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

881900-54-5
Record name (7R,8S,10S)-7-{[(2S)-1-({(2S)-1-[(2S,3S)-3-Hexyl-4-oxooxetan-2-yl]tridecan-2-yl}oxy)-4-methyl-1-oxopentan-2-yl]carbamoyl}-8-hydroxyhenicosan-10-yl (2S)-2-formamido-4-methylpentanoate (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30858258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.